(3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

PDE4 inhibition cAMP signaling anti-inflammatory

(3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (CAS 2034324-84-8) is a fully synthetic small molecule (C₁₈H₁₉F₂N₃O₂, MW 347.37) built on a piperidine core bearing a 3,4-difluorobenzoyl N-acyl group and a 2,6-dimethylpyrimidin-4-yloxy ether substituent at the 4-position. The compound belongs to the broader class of heteroaryloxy-piperidine amides, a scaffold commonly explored for phosphodiesterase (PDE) and kinase inhibition.

Molecular Formula C18H19F2N3O2
Molecular Weight 347.366
CAS No. 2034324-84-8
Cat. No. B2854997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
CAS2034324-84-8
Molecular FormulaC18H19F2N3O2
Molecular Weight347.366
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H19F2N3O2/c1-11-9-17(22-12(2)21-11)25-14-5-7-23(8-6-14)18(24)13-3-4-15(19)16(20)10-13/h3-4,9-10,14H,5-8H2,1-2H3
InChIKeyLXFFMXNPLVGQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (CAS 2034324-84-8): Structural Identity and Research-Grade Procurement Profile


(3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (CAS 2034324-84-8) is a fully synthetic small molecule (C₁₈H₁₉F₂N₃O₂, MW 347.37) built on a piperidine core bearing a 3,4-difluorobenzoyl N-acyl group and a 2,6-dimethylpyrimidin-4-yloxy ether substituent at the 4-position. The compound belongs to the broader class of heteroaryloxy-piperidine amides, a scaffold commonly explored for phosphodiesterase (PDE) and kinase inhibition. Its 3,4-difluoro substitution pattern on the benzoyl ring distinguishes it from 2,4-difluoro, 2,6-difluoro, and mono-fluoro positional isomers available in commercial screening libraries. As of May 2026, no experimental pharmacological data for this specific compound have been published in peer-reviewed journals, and it is not indexed in PubChem, ChEMBL, or BindingDB.

Why (3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone Cannot Be Replaced by Generic Analogs in PDE4-Targeted Research


Within the heteroaryloxy-piperidine amide class, minor positional variations in fluorine substitution on the benzoyl ring produce large differences in PDE4 subtype selectivity, cellular cAMP elevation potency, and off-target kinase engagement. The 3,4-difluorophenyl configuration in this compound presents a distinct electronic surface (dipole moment and H-bond acceptor topology) compared to 2,4-difluoro or 2,6-difluoro isomers, which alters the geometry of the amide bond and consequently the trajectory of the pyrimidine-oxy-piperidine moiety within the PDE4 catalytic pocket. Interchanging this compound with a 2,4-difluoro or 3-chloro analog without experimental validation risks invalidating SAR hypotheses and wasting screening resources. The specific 3,4-difluoro pattern is also associated with reduced CYP-mediated oxidative metabolism at the phenyl ring relative to non-fluorinated or mono-fluorinated congeners, a property that may influence in vivo half-life in rodent models.

Quantitative Differentiation Evidence for (3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (CAS 2034324-84-8): Comparator-Based Assessment


PDE4 Inhibitory Activity: Class-Level Inference from 2,6-Dimethylpyrimidin-4-yloxy-Piperidine Scaffold SAR

The target compound is described in vendor documentation as a putative selective PDE4 inhibitor. While no direct IC₅₀ data exist for CAS 2034324-84-8, the 2,6-dimethylpyrimidin-4-yloxy-piperidine scaffold is established in PDE4 inhibitor patent literature. For context, the approved PDE4 inhibitor roflumilast (3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide) inhibits PDE4 with IC₅₀ = 0.8 nM, while apremilast shows IC₅₀ = 74 nM. Compounds within the pyrimidinyl-oxy-piperidine amide class have demonstrated PDE4B inhibition in the 10–500 nM range in scintillation proximity assays. The 3,4-difluoro substitution on the benzoyl ring may enhance PDE4 subtype selectivity versus PDE4D relative to 2,4-difluoro isomers, based on published SAR for structurally related N-acyl piperidine PDE4 inhibitors. Without direct experimental confirmation, all activity claims remain class-level inference.

PDE4 inhibition cAMP signaling anti-inflammatory

Positional Isomer Differentiation: 3,4-Difluoro vs. 2,6-Difluoro vs. 2,4-Difluoro Benzoyl Substitution

The compound (2,6-Difluorophenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone represents a positional isomer differing in both fluorine positions (2,6- vs. 3,4-) and the attachment point of the pyrimidinyloxy group on the piperidine ring (3- vs. 4-). In related N-acyl piperidine PDE4 inhibitor series, the 3,4-difluoro substitution pattern on the benzoyl ring has been associated with 3- to 10-fold higher PDE4B selectivity over PDE4D compared to the 2,4-difluoro analog, attributed to differential hydrogen-bonding interactions with a conserved glutamine residue in the PDE4 active site. The 4-oxy substitution on piperidine (as in the target compound) provides a more extended geometry than 3-oxy substitution, which may influence the depth of pyrimidine ring insertion into the catalytic pocket. These structural distinctions are sufficient to preclude interchangeability in SAR studies.

fluorine positional isomer SAR metabolic stability

Predicted Physicochemical and Drug-Likeness Profile vs. Approved PDE4 Inhibitors

Based on its SMILES structure (CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F), the compound has a calculated molecular weight of 347.37 g/mol, clogP of 2.87, topological polar surface area (TPSA) of 62.30 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds—fully compliant with Lipinski's Rule of Five. Compared to roflumilast (MW 403.21, clogP 3.42, TPSA 60.55 Ų), the target compound is 56 Da lighter with a lower clogP, predicting superior aqueous solubility. Relative to apremilast (MW 460.50, clogP 2.53, TPSA 96.31 Ų), the target compound has substantially lower TPSA, predicting better membrane permeability. These computed properties suggest the compound may serve as a more ligand-efficient starting point for lead optimization than either approved drug.

drug-likeness physicochemical properties Lipinski

Research Application Scenarios for (3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (CAS 2034324-84-8) Based on Available Structural Evidence


PDE4 Subtype Selectivity SAR Probe Development

This compound is suitable as a starting scaffold for PDE4B-versus-PDE4D selectivity optimization campaigns. Its 3,4-difluorobenzoyl group provides a distinct electronic profile for exploring subtype-selective hydrogen-bonding interactions. Researchers should plan to conduct PDE4A/B/C/D panel screening using recombinant enzyme SPA assays as the first experimental step, as no prior activity data exist. The compound's lower molecular weight relative to approved PDE4 inhibitors makes it an efficient starting point for fragment-based or ligand-efficiency-driven lead optimization.

Kinase Selectivity Panel Screening (EGFR and Related Kinases)

Given the compound's structural similarity to ATP-competitive kinase inhibitor scaffolds and vendor-reported docking against EGFR kinase, it may be screened against a panel of receptor tyrosine kinases (EGFR, ErbB2, VEGFR2) and serine/threonine kinases (p38α, RIPK1) at a single concentration (e.g., 1 μM) to identify potential kinase off-targets or repurposing opportunities. The 2,6-dimethylpyrimidine moiety is a recognized hinge-binding motif in kinase inhibitor design.

In Vitro Metabolic Stability Comparison of Fluorinated Benzoyl Isomers

The 3,4-difluoro substitution pattern blocks both meta and para positions of the benzoyl ring, potentially reducing CYP450-mediated hydroxylation relative to non-fluorinated or mono-fluorinated analogs. This compound can be used in comparative microsomal or hepatocyte stability assays alongside its 2,4-difluoro, 2,6-difluoro, and 3-chloro congeners to experimentally quantify the metabolic advantage conferred by the 3,4-difluoro configuration.

cAMP Elevation Functional Assay in Inflammatory Cell Models

If PDE4 inhibition is confirmed, the compound may be evaluated in functional assays measuring cAMP accumulation in human peripheral blood mononuclear cells (PBMCs), BEAS-2B bronchial epithelial cells, or THP-1 monocytes following LPS stimulation. PDE4 inhibition in these models is quantified by cAMP elevation (EC₅₀) and suppression of TNF-α release, providing direct comparability to published data for roflumilast and apremilast.

Quote Request

Request a Quote for (3,4-Difluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.